Ethyl 1,4,5-trimethyl-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 1,4,5-trimethyl-1H-pyrazole-3-carboxylate: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of ethyl, methyl, and carboxylate groups attached to the pyrazole ring, making it a versatile scaffold in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,4,5-trimethyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl acetoacetate with hydrazine derivatives, followed by cyclization and subsequent methylation . The reaction conditions often include the use of catalysts such as acetic acid or p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully chosen to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,4,5-trimethyl-1H-pyrazole-3-carboxylate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the carboxylate group to yield alcohols or other reduced forms.
Substitution: The methyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce pyrazole-3-ethanol derivatives .
Scientific Research Applications
Ethyl 1,4,5-trimethyl-1H-pyrazole-3-carboxylate: has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of Ethyl 1,4,5-trimethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with receptors, modulating their function and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
- 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid
- 1,4,5-Trimethyl-1H-pyrazole-3-carboxylic acid
Uniqueness
Ethyl 1,4,5-trimethyl-1H-pyrazole-3-carboxylate: is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the carboxylate position enhances its solubility and reactivity compared to similar compounds .
Biological Activity
Ethyl 1,4,5-trimethyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C9H14N2O2
IUPAC Name : this compound
SMILES Notation : CCOC(=O)c1nn(C)c(C)c1C
The compound features a pyrazole ring substituted with three methyl groups and an ethyl ester functional group, which contributes to its biological properties.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity. Research indicates that pyrazole derivatives can inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus. A study demonstrated that modifications to the pyrazole ring can enhance antimicrobial efficacy, suggesting a structure-activity relationship (SAR) that is critical for drug design .
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory properties in several studies. For instance, it has been tested in carrageenan-induced edema models in rodents, where it exhibited effects comparable to established anti-inflammatory agents like indomethacin . The mechanism involves modulation of inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
Antifungal Activity
This compound has also been evaluated for antifungal activity. In vitro studies have indicated effectiveness against various fungal strains, with some derivatives showing enhanced activity compared to standard antifungal treatments .
Study on Antimicrobial Activity
A recent investigation involved synthesizing a series of pyrazole derivatives to evaluate their antimicrobial properties. This compound was among the compounds tested. Results showed that it inhibited the growth of Klebsiella pneumoniae and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) significantly lower than those for traditional antibiotics .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 16 | E. coli |
This compound | 32 | S. aureus |
Anti-inflammatory Study
In a controlled study assessing anti-inflammatory effects using a carrageenan-induced paw edema model in rats, the compound was administered at varying doses. The results indicated a significant reduction in paw swelling at doses comparable to indomethacin .
Treatment | Dose (mg/kg) | Paw Swelling Reduction (%) |
---|---|---|
Control | - | 0 |
Indomethacin | 10 | 75 |
This compound | 20 | 68 |
Properties
IUPAC Name |
ethyl 1,4,5-trimethylpyrazole-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-5-13-9(12)8-6(2)7(3)11(4)10-8/h5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZFSJKJUGMGLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609390 | |
Record name | Ethyl 1,4,5-trimethyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89202-91-5 | |
Record name | Ethyl 1,4,5-trimethyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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